

trigonelline levels sarcopenia vs healthy controls

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Trigonelline

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Quantitative Comparison of Trigonelline Levels

The following table summarizes the core clinical findings on **trigonelline** levels from the study:

Aspect	Findings in Sarcopenia vs. Healthy Controls	Correlation with Muscle Health
Serum Trigonelline Levels	Significantly reduced [1] [2] [3]	Positive correlation with muscle mass (Appendicular Lean Mass Index), grip strength, and gait speed [1] [3]
Muscle NAD+ Levels	Lower in sarcopenic muscle [1]	Positive association between serum trigonelline and muscle NAD+ levels [1]
Mitochondrial Function	Impaired oxidative phosphorylation [1]	Serum trigonelline levels showed the strongest positive association with mitochondrial oxidative phosphorylation pathways in muscle [1]

Detailed Experimental Protocols

The key findings were established through a multi-faceted experimental approach across different models. Here are the methodologies for the core analyses:

Human Cohort Studies

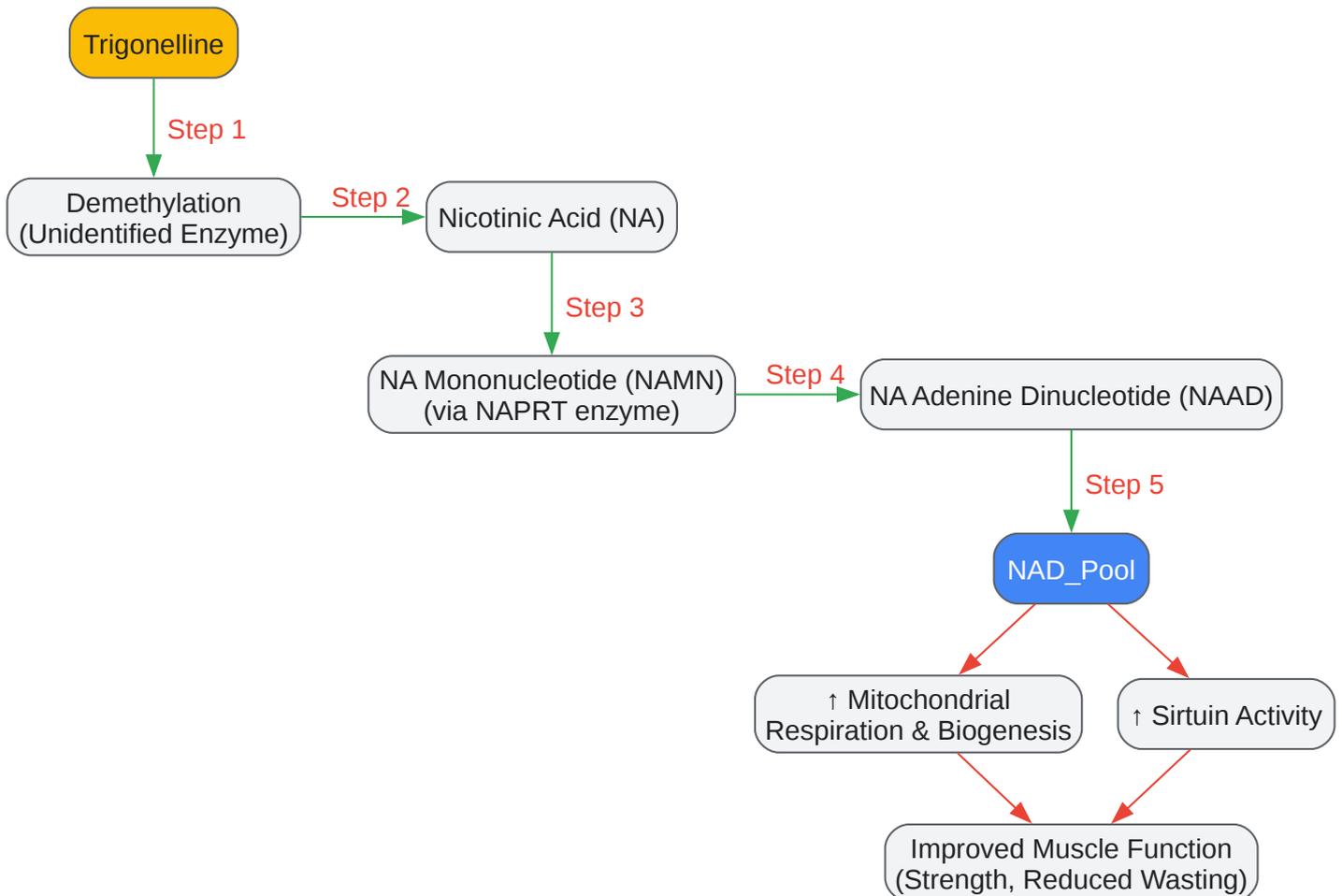
- **Study Populations:** The primary analysis was conducted on the **Multi-Ethnic Molecular determinants of Sarcopenia (MEMOSA)** cohort, which included males aged 65-79 with sarcopenia and age-matched healthy controls [1] [4]. Findings were validated in an independent replication cohort (Bushehr elderly health cohort) [1].
- **Clinical Measurements:** Sarcopenia was defined by measuring **appendicular lean mass index (ALMI)** via dual-energy X-ray absorptiometry (DXA), **grip strength** with a digital dynamometer, and **gait speed** [1] [3].
- **Metabolite & RNA Analysis:** **Serum trigonelline** levels were quantified using targeted metabolomics [1]. **RNA sequencing** was performed on vastus lateralis muscle biopsies to analyze pathway associations [1] [3].

Validation in Preclinical Models

- **Cell Culture:** Primary human skeletal muscle myotubes (HSMMs) from healthy and sarcopenic donors were treated with **trigonelline**. NAD⁺ levels were measured enzymatically and via liquid chromatography-mass spectrometry (LC-MS) [1].
- **In Vivo Models:**
 - **Mice:** Older male mice (20 months old) were given **trigonelline** as a dietary supplement. Muscle strength was measured by grip strength tests, and mitochondrial function was assessed after 5 days [1] [4].
 - **C. elegans:** Worms were treated with **trigonelline** starting from day 1 of adulthood. Lifespan, mobility, and mitochondrial respiration were measured [1] [2].

Mechanism of Action: How Trigonelline Works

The research identified that **trigonelline** acts as a novel precursor for nicotinamide adenine dinucleotide (NAD⁺), a crucial coenzyme for cellular energy that declines with age. The following diagram illustrates the metabolic pathway through which **trigonelline** boosts NAD⁺ levels.



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The pathway shows that **trigonelline** is incorporated into the NAD⁺ pool via the **Preiss-Handler pathway** [1]. It is first demethylated into Nicotinic Acid (NA), which is then converted through several enzymatic steps into NAD⁺. Elevated NAD⁺ levels enhance mitochondrial function and activate sirtuins, leading to improved muscle health [1] [5] [6].

Key Takeaways for Researchers

- **A Novel NAD+ Precursor:** This study establishes **trigonelline** as a physiologically relevant NAD+ precursor that is directly linked to human muscle aging [1] [5].
- **Systemic Biomarker & Intervention:** The reduction of serum **trigonelline** in sarcopenia positions it as a promising circulatory biomarker and a potential therapeutic target for nutritional interventions [1] [3].
- **Stable & Effective:** A notable finding for drug development is that **trigonelline** was remarkably stable in human serum compared to other precursors like NR and NMN, which degraded rapidly [1].

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To cite this document: Smolecule. [trigonelline levels sarcopenia vs healthy controls]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b573614#trigonelline-levels-sarcopenia-vs-healthy-controls>]

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